Prodelphinidin B2
Description
Enzymatic Pathways in Plants
The journey to Prodelphinidin B2 begins with three interconnected and crucial metabolic pathways: the shikimate, phenylpropanoid, and flavonoid pathways. ontosight.aifrontiersin.orgnih.govnih.govnih.gov
The shikimate pathway is the foundational route, responsible for producing the aromatic amino acid phenylalanine. frontiersin.orgnih.govnih.govoup.com This amino acid then serves as the entry point into the phenylpropanoid pathway . frontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.net Through a series of enzymatic reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), phenylalanine is converted into p-coumaroyl-CoA. ontosight.aifrontiersin.org This molecule is a key precursor for the flavonoid pathway . ontosight.ainih.govmdpi.comgithub.comfrontiersin.org
Within the flavonoid pathway, a critical enzyme, chalcone (B49325) synthase (CHS), condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. researchgate.netnih.gov Subsequent isomerization by chalcone isomerase (CHI) leads to the formation of naringenin. researchgate.netnih.gov To produce the precursors for prodelphinidins, the activity of flavonoid 3',5'-hydroxylase (F3'5'H) is required to introduce a third hydroxyl group onto the B-ring of the flavonoid backbone. github.comnih.govacs.org This leads to the formation of dihydromyricetin. nih.gov
The flavonoid pathway generates various flavan-3-ol (B1228485) monomers, which are the fundamental units of proanthocyanidins (B150500). nih.govmdpi.compan.olsztyn.pl For this compound, the key monomers are epigallocatechin and gallocatechin. nih.gov this compound is a B-type proanthocyanidin (B93508) dimer, meaning its constituent flavan-3-ol units are linked by a single C4→C8 or C4→C6 bond. pan.olsztyn.plnih.gov Specifically, this compound consists of an epigallocatechin unit linked to a gallocatechin unit. The process of oligomerization, the linking of these monomers to form dimers and larger polymers, is believed to involve the formation of a carbocation at the C4 position of a flavan-3,4-diol (leucoanthocyanidin), which then acts as an electrophile attacking the nucleophilic C8 or C6 position of another flavan-3-ol monomer. nih.gov
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Pathway | Function |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid | Converts phenylalanine to cinnamic acid. ontosight.ai |
| Cinnamate 4-hydroxylase (C4H) | Phenylpropanoid | Hydroxylates cinnamic acid to p-coumaric acid. ontosight.ai |
| 4-coumaroyl-CoA ligase (4CL) | Phenylpropanoid | Activates p-coumaric acid to p-coumaroyl-CoA. ontosight.ai |
| Chalcone synthase (CHS) | Flavonoid | Catalyzes the formation of chalcone. researchgate.netnih.gov |
| Chalcone isomerase (CHI) | Flavonoid | Isomerizes chalcone to naringenin. researchgate.netnih.gov |
| Flavonoid 3',5'-hydroxylase (F3'5'H) | Flavonoid | Adds hydroxyl groups to the B-ring, leading to prodelphinidin precursors. github.comnih.govacs.org |
| Dihydroflavonol 4-reductase (DFR) | Flavonoid | Reduces dihydroflavonols to leucoanthocyanidins. github.comresearchgate.net |
| Leucoanthocyanidin Reductase (LAR) | Flavonoid | Converts leucoanthocyanidins to 2,3-trans-flavan-3-ols (e.g., gallocatechin). acs.orgmdpi.comnih.gov |
| Anthocyanidin synthase (ANS) | Flavonoid | Oxidizes leucoanthocyanidins to anthocyanidins. nih.govnih.govresearchgate.net |
| Anthocyanidin reductase (ANR) | Flavonoid | Reduces anthocyanidins to 2,3-cis-flavan-3-ols (e.g., epigallocatechin). nih.govacs.org |
Structure
3D Structure
Properties
Molecular Formula |
C30H26O14 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28-,29-/m1/s1 |
InChI Key |
RTEDIEITOBJPNI-PEXYVCJTSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Origin of Product |
United States |
Metabolism in Non Human Biological Systems
Microbial Degradation and Metabolite Formation
The large size and complex structure of proanthocyanidins (B150500) like this compound limit their direct absorption in the upper gastrointestinal tract. nih.gov Consequently, they travel to the colon where they are extensively metabolized by the gut microbiota. nih.govnih.govresearchgate.net This microbial degradation breaks down the complex polymer into smaller, more readily absorbable compounds. acs.org Key metabolites that have been identified following the microbial breakdown of proanthocyanidins include phenylvalerolactones and phenylpropionic acids . nih.govacs.orgresearchgate.netresearchgate.net The formation of these metabolites involves the cleavage of the interflavan bond and further degradation of the flavan-3-ol (B1228485) structure. acs.org Specifically, 5-(3,4-dihydroxyphenyl)-γ-valerolactone and various hydroxylated phenylpropionic and phenylacetic acids are common products of procyanidin (B600670) and, by extension, prodelphinidin metabolism. wur.nlrsc.org
Absorption and Systemic Distribution in Animal Models
Following microbial degradation in the colon, the resulting smaller phenolic metabolites, such as phenylvalerolactones and phenylpropionic acids, can be absorbed into the systemic circulation. nih.govnih.gov Studies in animal models, such as rats, have shown that while the absorption of intact proanthocyanidin (B93508) dimers is very low, their microbial metabolites are detected in plasma and urine. researchgate.netnih.gov Once absorbed, these metabolites can undergo further phase II metabolic reactions in the liver and other tissues, such as glucuronidation, sulfation, and methylation, before being distributed throughout the body or excreted. nih.gov The specific profile of metabolites and their concentrations in different tissues can vary depending on the animal model and the specific proanthocyanidin consumed. nih.gov For instance, research on procyanidin B2 in animal models has provided insights into the potential metabolic fate of structurally similar prodelphinidins. nih.gov
Table 2: Major Microbial Metabolites of Proanthocyanidins
| Metabolite Class | Specific Examples | Reference |
|---|---|---|
| Phenylvalerolactones | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, 5-(3'-hydroxyphenyl)-γ-valerolactone | wur.nlrsc.orgresearchgate.net |
| Phenylpropionic acids | 3-hydroxyphenylpropionic acid, 3,4-dihydroxyphenylpropionic acid | nih.govresearchgate.netresearchgate.net |
| Phenylacetic acids | 3-hydroxyphenylacetic acid, 3,4-dihydroxyphenylacetic acid | nih.govresearchgate.netwur.nlresearchgate.net |
| Benzoic acids | 3-hydroxybenzoic acid, 4-hydroxybenzoic acid | acs.orgresearchgate.netresearchgate.net |
Biosynthesis and Bioconversion
Biotransformation in Mammalian Systems
Following potential absorption, either as the intact dimer or, more commonly, as its microbially-derived catabolites, Prodelphinidin B2 and its related structures undergo extensive Phase II metabolic conjugation. These biotransformation reactions are catalyzed by a suite of enzymes primarily located in the intestinal mucosa and the liver. The fundamental purpose of Phase II conjugation is to increase the hydrophilicity (water solubility) of the compounds, thereby facilitating their systemic circulation and subsequent elimination from the body, typically via urine or bile. The primary conjugation reactions relevant to this compound metabolism are glucuronidation, sulfation, and methylation.
Glucuronidation: This is a high-capacity pathway and one of the most significant conjugation mechanisms for prodelphinidins and their metabolites. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the activated co-substrate UDP-glucuronic acid to the phenolic hydroxyl groups of the parent compound or its metabolites. This addition of a large, polar, and ionizable group drastically increases the molecule's water solubility. Research has identified various glucuronidated forms of (epi)gallocatechin, the monomeric units of this compound, in plasma and urine following the consumption of prodelphinidin-rich sources.
Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the flavonoid structure. The reaction is catalyzed by sulfotransferases (SULTs). While sulfation is also a critical detoxification pathway, it is generally considered a lower-capacity system compared to glucuronidation. Sulfation and glucuronidation often compete for the same phenolic hydroxyl groups. Consequently, sulfated and sulfo-glucuronidated metabolites of prodelphinidin catabolites have been detected in vivo.
Methylation: While glucuronidation and sulfation are the primary conjugation reactions, methylation plays a crucial preparatory or concurrent role. The enzyme catechol-O-methyltransferase (COMT) specifically targets the catechol-like (3',4'-dihydroxyphenyl) or pyrogallol-like (3',4',5'-trihydroxyphenyl) B-ring structure characteristic of this compound's constituent units. COMT transfers a methyl group to one of the hydroxyl groups, forming an O-methylated derivative. This methylation often precedes further conjugation, leading to the formation of complex metabolites such as O-methyl-(epi)gallocatechin-O-glucuronide or O-methyl-(epi)gallocatechin-O-sulfate.
The interplay of these enzymatic systems results in a complex profile of metabolites in biological fluids. It is rare to find unconjugated this compound or its monomeric units in systemic circulation. Instead, a mixture of glucuronidated, sulfated, and methylated conjugates predominates, reflecting rapid and efficient metabolic processing.
Table 1: Key Enzymes in Phase II Conjugation of this compound and its Metabolites
| Enzyme Family | Specific Enzyme (Example) | Function | Target Site on Flavonoid Structure |
|---|---|---|---|
| UDP-glucuronosyltransferases | UGT1A9 | Transfers glucuronic acid to increase water solubility. | Phenolic hydroxyl (-OH) groups on A- and B-rings. |
| Sulfotransferases | SULT1A1 | Transfers a sulfonate group to increase polarity. | Phenolic hydroxyl (-OH) groups, often competing with UGTs. |
| Catechol-O-methyltransferase | COMT | Transfers a methyl group, often as a precursor to other conjugations. | Hydroxyl groups on the B-ring (catechol/pyrogallol (B1678534) structure). |
Table 2: Identified Phase II Metabolites of this compound and its Microbial Degradation Products
| Parent Compound/Catabolite | Metabolite Type | Specific Metabolite Example | Typical Detection Matrix |
|---|---|---|---|
| (Epi)gallocatechin (monomer) | Glucuronide Conjugate | (Epi)gallocatechin-O-glucuronide | Plasma, Urine |
| (Epi)gallocatechin (monomer) | Sulfate Conjugate | (Epi)gallocatechin-O-sulfate | Plasma, Urine |
| (Epi)gallocatechin (monomer) | Methylated & Glucuronidated | O-methyl-(epi)gallocatechin-O-glucuronide | Plasma, Urine |
| (Epi)gallocatechin (monomer) | Methylated & Sulfated | O-methyl-(epi)gallocatechin-O-sulfate | Plasma, Urine |
| Hydroxyphenylvaleric acid (Microbial catabolite) | Glucuronide Conjugate | Hydroxyphenylvaleric acid-O-glucuronide | Urine |
| Hydroxyphenylvaleric acid (Microbial catabolite) | Sulfate Conjugate | Hydroxyphenylvaleric acid-O-sulfate | Urine |
Isolation, Purification, and Chemical Synthesis
Isolation and Purification Techniques from Natural Sources
The isolation of Prodelphinidin B2 from plant matrices is a multi-step process that begins with extraction, followed by various chromatographic techniques to separate and purify the target compound from a complex mixture of other phytochemicals.
The initial step in isolating this compound from plant material is solvent extraction. The choice of solvent is critical and is based on the polarity of proanthocyanidins (B150500). Commonly used solvents include aqueous mixtures of ethanol (B145695), methanol, and acetone (B3395972). researchgate.net The efficiency of the extraction process is influenced by several factors, including the solvent composition, temperature, and the solid-to-liquid ratio.
For instance, studies on the extraction of proanthocyanidins from grape seeds have shown that aqueous ethanol is an effective solvent. nih.gov The extraction yield can be optimized by adjusting the ethanol concentration, with one study finding 47% ethanol to be optimal. nih.gov Acidification of the extraction solvent, often with formic acid, can improve the stability and recovery of proanthocyanidins by maintaining them in a neutral form. nih.gov Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to enhance efficiency, reduce solvent consumption, and shorten extraction times. nih.govmdpi.com
| Plant Source | Solvent System | Extraction Technique | Key Findings | Reference |
|---|---|---|---|---|
| Grape Seeds | Aqueous Ethanol (47%) | Ultrasonication-Assisted | Optimized conditions yielded high proanthocyanidin (B93508) content. | nih.gov |
| Various Herbal Matrices | 60% Hydromethanolic mixture with 1% Formic Acid | Ultrasound Treatment | Determined as the best method for procyanidin (B600670) extraction in a comparative study. | nih.gov |
| Litchi Pulp | Not specified | Not specified | Procyanidin B2 was identified as one of the main procyanidins. | plos.org |
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate and purify this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of proanthocyanidins. nih.gov Reversed-phase columns, such as C18, are commonly used. nih.govhplc.eu The mobile phase typically consists of a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is often performed using a diode array detector (DAD) or mass spectrometry (MS). plos.orgnih.gov Normal-phase HPLC on a diol column has also been used for the preparative separation of procyanidins. nih.gov
Thin-Layer Chromatography (TLC): TLC is a valuable tool for the qualitative analysis and purification of proanthocyanidins. For the analysis of (–)-epicatechin and procyanidin B2 in chocolates, high-performance thin-layer chromatographic (HPTLC) cellulose (B213188) plates have been used with a mobile phase of n-propanol–water–acetic acid. researchgate.net Visualization can be achieved using reagents like 4-dimethylaminocinnamaldehyde (B146742) (DMACA), which is specific for flavan-3-ols. researchgate.net
Macroporous Resin Chromatography: Macroporous resins are widely used for the initial purification and enrichment of proanthocyanidins from crude extracts. nih.govmdpi.comusu.edu These resins, such as the Amberlite series (e.g., AB-8) and Sephadex LH-20, separate compounds based on polarity and molecular size. researchgate.netnih.gov The process involves adsorbing the crude extract onto the resin, washing away impurities with a solvent of low polarity (like water), and then eluting the desired proanthocyanidins with a more polar solvent, such as aqueous ethanol. researchgate.netnih.gov
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, separates molecules based on their size. researchgate.net This technique is particularly useful for separating proanthocyanidin oligomers according to their degree of polymerization. researchgate.net Sephadex LH-20 is a common stationary phase used for this purpose, where larger molecules elute before smaller ones. nih.govnih.gov
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Reference |
|---|---|---|---|---|
| HPLC | Kinetex® C18 | Water with 2% formic acid (A) and water–acetonitrile (49.75:49.75 v/v) with 0.5% formic acid (B) | HESI-MS/MS | nih.gov |
| HPLC | Hypersil ODS2 | Methanol and 2% acetic acid (gradient elution) | UV at 280 nm | researchgate.net |
| TLC | HPTLC Cellulose | n-propanol–water–acetic acid (20:80:1, v/v) | DMACA reagent, densitometry at 655 nm | researchgate.net |
| Macroporous Resin | AB-8 Resin | Adsorption: Sample solution; Desorption: Ethanol-water (60:40, v/v) | - | researchgate.net |
| Gel Permeation | Sephadex LH-20 | Aqueous acetone or aqueous alcohol | - | nih.gov |
Total Chemical Synthesis Approaches
The total chemical synthesis of this compound and other proanthocyanidins presents a significant challenge due to the need for precise control over the stereochemistry of the interflavan linkage.
A key strategy in the synthesis of proanthocyanidins involves the condensation of a flavan-3-ol (B1228485) nucleophile with an electrophilic C4-substituted flavan-3-ol. nih.gov This reaction is often catalyzed by a Lewis acid. wikipedia.org Various Lewis acids have been employed, including titanium tetrachloride (TiCl4), tin tetrachloride (SnCl4), silver tetrafluoroborate (B81430) (AgBF4), and ytterbium(III) triflate (Yb(OTf)3). nih.govnih.govresearchgate.netresearchgate.net For instance, the synthesis of procyanidin B2 and B3 gallate derivatives has been achieved through an equimolar condensation mediated by Yb(OTf)3. researchgate.net Similarly, the synthesis of procyanidin C2 has been accomplished using AgBF4 and silver triflate (AgOTf) as catalysts. researchgate.net
Controlling the stereochemistry at the C4 position of the electrophile is crucial for the stereoselective synthesis of specific proanthocyanidin dimers. nih.govmdpi.com Synthetic strategies often involve the use of protecting groups on the hydroxyl moieties of the flavan-3-ol units to direct the condensation reaction to the desired positions (C4 of the upper unit and C8 or C6 of the lower unit). researchgate.net The choice of Lewis acid and reaction conditions can also influence the stereochemical outcome of the condensation. mdpi.com For example, a highly stereoselective synthesis of octabenzylated procyanidin B3 was achieved using TiCl4, resulting in a high ratio of the desired 4α-linked dimer. mdpi.com
Self-condensation of flavan-3-ol derivatives can also be utilized for the synthesis of proanthocyanidin dimers. In this approach, a single flavan-3-ol monomer is induced to react with itself to form a dimer. For example, zinc(II) triflate has been used to mediate the self-condensation of epicatechin monomer derivatives. researchgate.net This method can provide a more direct route to homodimers like this compound, which is composed of two identical epigallocatechin units.
Analytical and Structural Elucidation Methodologies
Spectroscopic Techniques for Characterization
Spectroscopy is fundamental to the structural elucidation of Prodelphinidin B2, offering non-destructive and highly detailed molecular insights. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal tools used for this purpose.
NMR spectroscopy is an unparalleled tool for determining the intricate structure of proanthocyanidins (B150500). While 1D ¹H NMR provides initial information, the complexity and potential for signal overlap due to conformational isomerism often necessitate 2D experiments for unambiguous assignment. dcu.ie
1D NMR: The ¹H NMR spectrum of a proanthocyanidin (B93508) provides initial clues about its structure, including the aromatic substitution patterns of the A- and B-rings and the stereochemistry of the C-ring. However, broad resonance signals can make precise assignments challenging. dcu.ie
2D NMR: Two-dimensional NMR experiments are crucial for resolving ambiguities.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, providing a map of ¹JCH couplings. nii.ac.jputupub.fi It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For this compound, HSQC helps differentiate between the various CH groups in the flavan-3-ol (B1228485) structure. Studies on diverse condensed tannins have demonstrated that integrating the cross-peak contours from HSQC spectra can be used to estimate the ratios of procyanidin (B600670) to prodelphinidin units in a mixture. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). nii.ac.jputupub.fi This is the key experiment for establishing the connectivity between the two (epi)gallocatechin units in this compound. It provides definitive evidence of the C4-C8 or C4-C6 interflavan bond by showing a correlation between H-4 of one unit and C-8 or C-6 of the other.
The following table presents representative ¹H and ¹³C NMR chemical shifts for a Prodelphinidin B-type dimer, based on data for closely related structures like (+)-gallocatechin-(4→8)-(−)-epigallocatechin thioether, as detailed assignments for this compound are sparsely reported. mdpi.com
| Atom | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) | Key HMBC Correlations |
| Upper Unit (Gallocatechin) | |||
| C-2 | ~82-84 | ~4.9-5.1 | H-2 → C-3, C-4, C-1', C-2', C-6' |
| C-3 | ~72-74 | ~4.1-4.3 | H-3 → C-2, C-4, C-4a |
| C-4 | ~37-39 | ~4.7-4.9 | H-4 → C-2, C-3, C-5, C-8a, C-8 (lower) |
| C-4a | ~101-103 | - | - |
| C-5 | ~155-157 | - | H-6 → C-5, C-7, C-8a |
| C-6 | ~96-98 | ~5.9-6.1 | H-6 → C-5, C-7, C-8, C-4a |
| C-7 | ~156-158 | - | H-6, H-8 → C-7 |
| C-8 | ~97-99 | ~6.0-6.2 | H-8 → C-6, C-7, C-4a, C-8a |
| C-8a | ~154-156 | - | H-4, H-8 → C-8a |
| B-Ring | |||
| C-1' | ~130-132 | - | H-2', H-6' → C-1' |
| C-2', C-6' | ~106-108 | ~6.5-6.7 | H-2', H-6' → C-1', C-3', C-4', C-5' |
| C-3', C-5' | ~145-147 | - | H-2', H-6' → C-3', C-5' |
| C-4' | ~133-135 | - | H-2', H-6' → C-4' |
| Lower Unit (Epigallocatechin) | |||
| C-2 | ~76-78 | ~5.2-5.4 | H-2 → C-3, C-4, C-1', C-2', C-6' |
| C-3 | ~66-68 | ~4.2-4.4 | H-3 → C-2, C-4, C-4a |
| C-4 | ~28-30 | ~2.8-3.0 (ax), ~2.6-2.8 (eq) | H-4 → C-2, C-3, C-5, C-4a, C-8a |
| C-6 | ~95-97 | ~6.0-6.2 | H-6 → C-5, C-7, C-8, C-4a |
| C-8 | ~106-108 | - | H-4 (upper) → C-8 |
| C-2', C-6' | ~106-108 | ~6.6-6.8 | H-2', H-6' → C-1', C-3', C-4', C-5' |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and specific stereochemistry.
Mass spectrometry is indispensable for determining the molecular weight and probing the substructures of this compound. Soft ionization techniques are preferred as they generate intact molecular ions with minimal fragmentation. mdpi.com
Electrospray Ionization (ESI): ESI is a gentle technique often coupled with liquid chromatography (LC-ESI-MS). It can produce pseudomolecular ions, typically [M-H]⁻ in negative ion mode, which for a prodelphinidin dimer is observed at an m/z of 609. google.com Tandem MS (MSⁿ) experiments allow for controlled fragmentation, which is key to sequencing the flavan-3-ol units. mdpi.com
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments provide high-resolution mass data, enabling the determination of the exact elemental composition of the parent ion and its fragments. researchgate.net This high mass accuracy is crucial for distinguishing between compounds with very similar masses.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is particularly useful for analyzing larger proanthocyanidin oligomers and polymers, as it primarily produces singly charged ions. nsf.gov While excellent for determining the degree of polymerization in a mixture, it can sometimes produce artifacts, and its data should be confirmed with other methods like NMR. nsf.gov
The fragmentation of B-type prodelphinidin dimers in MS/MS follows characteristic pathways: utupub.fi
Quinone Methide (QM) fission: This involves the cleavage of the interflavan bond, providing information about the constituent monomer units. For a dimer of two (epi)gallocatechin units, this would yield a fragment at m/z 305.
Retro-Diels-Alder (RDA) fission: This fragmentation occurs within the C-ring of a flavan-3-ol unit, typically resulting in a neutral loss of 152 Da.
Heterocyclic Ring Fission (HRF): This involves the breaking of the heterocyclic C-ring, leading to a characteristic loss of 126 Da from the upper unit.
| m/z (Negative Mode) | Proposed Fragment | Fragmentation Pathway |
| 609 | [M-H]⁻ | Molecular Ion |
| 483 | [M-H-126]⁻ | Heterocyclic Ring Fission (HRF) |
| 457 | [M-H-152]⁻ | Retro-Diels-Alder (RDA) on one unit |
| 425 | RDA fragment from catechin/epicatechin unit (if present in a mixed dimer) | Retro-Diels-Alder (RDA) |
| 305 | [(Epi)gallocatechin-H]⁻ | Quinone Methide (QM) Cleavage |
Chromatographic Analysis and Quantification
Chromatographic methods are essential for the separation, isolation, and quantification of this compound from complex plant extracts, which invariably contain a wide array of other phenolic compounds.
HPLC is the workhorse technique for proanthocyanidin analysis. Different column chemistries and detector types are employed depending on the analytical goal.
Normal-Phase (NP) HPLC: NP-HPLC, often using a silica (B1680970) or diol stationary phase, is highly effective at separating proanthocyanidins based on their degree of polymerization (DP). academie-sciences.fr Monomers elute first, followed by dimers, trimers, and so on. This method is ideal for quantifying the different oligomeric classes within a sample.
Reversed-Phase (RP) HPLC: RP-HPLC, typically using a C18 column, separates compounds based on polarity. It is excellent for separating isomers within a specific DP class but is less effective at resolving the entire range of oligomers, which often appear as an unresolved "hump" in the chromatogram. thieme-connect.de
Detectors:
UV-Vis/Diode Array Detector (DAD): Proanthocyanidins are commonly detected at 280 nm. A DAD provides full spectral data, which can help in peak identification.
Fluorescence Detector (FLD): FLD offers higher sensitivity and selectivity for flavan-3-ols and proanthocyanidins compared to UV detection.
Mass Spectrometry (MS): Coupling HPLC to an MS detector (HPLC-MS) combines the separation power of chromatography with the definitive identification capabilities of mass spectrometry, representing the gold standard for analysis. researchgate.net
| Parameter | Typical NP-HPLC Conditions | Typical RP-HPLC Conditions |
| Column | Silica or Diol (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile (B52724)/Acetic Acid (e.g., 98:2) | Water with acid (e.g., 0.1% Formic Acid) |
| Mobile Phase B | Methanol/Water/Acetic Acid (e.g., 95:3:2) | Acetonitrile with acid |
| Gradient | Increasing %B to elute higher DP oligomers | Increasing %B to elute less polar compounds |
| Flow Rate | ~1.0 mL/min | ~0.8-1.2 mL/min |
| Detection | UV (280 nm), FLD (Ex: 275 nm, Em: 310 nm), MS | UV (280 nm), DAD, MS |
| Retention Time | This compound elutes with other dimers | Varies greatly; depends on specific stereochemistry and conditions |
Ultra-High-Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures. osu.edu This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UHPLC coupled to high-resolution mass spectrometry (UHPLC-Q-TOF-MS) is a powerful platform for the detailed profiling of proanthocyanidins in complex samples like barley and grape extracts. researchgate.netresearchgate.net This advanced system allows for the confident identification of this compound even when present at low concentrations alongside numerous isomers and related compounds. osu.edunih.gov
Chemometric and Data Processing Approaches (e.g., KMD plots)
The data generated from high-resolution mass spectrometry of proanthocyanidin extracts are incredibly complex. Chemometric tools are vital for visualizing and interpreting these large datasets.
Kendrick Mass Defect (KMD) Analysis: KMD analysis is a powerful data visualization technique that simplifies complex mass spectra. acs.org It involves recalculating the mass scale based on a chosen repeating unit (for example, the (epi)gallocatechin monomer, C₁₅H₁₄O₇) instead of the standard IUPAC scale where ¹²C = 12.0000. wur.nl
When a KMD plot is generated (plotting the Kendrick mass defect vs. the nominal Kendrick mass), compounds that belong to the same homologous series (i.e., they differ only by the number of the chosen repeating unit) will align horizontally. bas.bg This allows for the rapid identification of all prodelphinidin oligomers in the sample. Different series, such as procyanidins or galloylated prodelphinidins, will appear as separate horizontal lines with different mass defects. This approach is exceptionally useful for deconvoluting the complex mixtures in which this compound is typically found and for identifying novel or modified structures within the sample. acs.org
Structure Activity Relationship Sar Studies
Influence of Galloyl Moieties on Biological Efficacy
The addition of galloyl moieties to the prodelphinidin B2 structure has a pronounced effect on its biological activity. Galloylation, the esterification of a hydroxyl group with gallic acid, can significantly enhance the therapeutic potential of the parent compound.
Research has shown that galloylated catechins, the monomeric units of prodelphinidins, exhibit superior bioactivity compared to their non-galloylated counterparts. nih.gov For instance, this compound 3,3'-di-O-gallate, a derivative of this compound with two galloyl groups, has demonstrated notable antiproliferative effects against cancer cells. ontosight.ainii.ac.jp This enhanced activity is often attributed to the increased antioxidant capacity conferred by the gallic acid groups. ontosight.ai
Studies comparing various catechins have revealed that those with a galloyl moiety are more effective at inhibiting certain enzymes and exhibit stronger antiproliferative and apoptotic effects. nih.gov For example, epigallocatechin gallate (EGCG), a galloylated monomer, often shows greater biological activity than non-galloylated catechins. nii.ac.jpnih.gov The presence of the galloyl group can also improve the ability of these compounds to interact with and modulate the function of proteins and other biomolecules. ontosight.airsc.org
The inhibitory effect of catechins on the production of toxic end metabolites by certain bacteria has been linked to the presence of the galloyl moiety. nih.gov Furthermore, galloylated catechins have been found to be more potent inhibitors of biofilm formation by various bacteria. nih.gov
Table 1: Impact of Galloylation on Biological Activity
| Compound/Derivative | Presence of Galloyl Moieties | Observed Biological Effect |
| This compound | No | Baseline activity |
| This compound 3,3'-di-O-gallate | Yes (two) | Enhanced antiproliferative activity against A549 cancer cells. ontosight.ainii.ac.jp |
| This compound 3'-O-gallate | Yes (one) | Inhibition of COX-2 and iNOS. nii.ac.jp |
| Galloylated Catechins (general) | Yes | Better potential as anticancer agents compared to non-galloylated catechins. nih.gov |
| Catechins with galloyl group | Yes | Remarkable inhibition of E. corrodens biofilm formation. nih.gov |
Role of Pyrogallol (B1678534) Groups in Bioactivity
The pyrogallol group, a 1,2,3-trihydroxybenzene moiety, located on the B-ring of the flavan-3-ol (B1228485) units is a critical determinant of the biological activity of this compound. Prodelphinidins are distinguished from other proanthocyanidins (B150500), such as procyanidins, by the presence of this three-hydroxyl group substitution on the B-ring. nih.gov
This pyrogallol structure is associated with higher antioxidant and anthelmintic activities when compared to proanthocyanidins with fewer hydroxyl groups on the B-ring. acs.org The additional hydroxyl group enhances the radical scavenging capacity of the molecule.
Synthetic studies have demonstrated that prodelphinidins containing two pyrogallol moieties, such as prodelphinidin B1, B2, and B4, exhibit stronger cytotoxic activity against human prostate cancer cell lines (PC-3) at higher concentrations compared to prodelphinidin B3, which has only one pyrogallol moiety. nii.ac.jp This suggests that the number of pyrogallol groups directly correlates with the observed cytotoxic effects. nii.ac.jpresearchgate.net The antitumor effects of epigallocatechin monomer to trimer compounds containing a pyrogallol group have also been noted to significantly suppress cell proliferation in PC-3 prostate cancer cells. researchgate.net
Furthermore, the hydroxyl groups of the pyrogallol moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, contributing to their inhibitory activity. For example, the hydroxyl groups on the pyrogallol ring have been shown to interact with residues such as Leu153, Phe77, and Ser152 of lipase (B570770). nih.gov
Table 2: Influence of Pyrogallol Groups on Cytotoxicity
| Compound | Number of Pyrogallol Moieties | Cytotoxic Activity against PC-3 Cells (IC50) |
| Prodelphinidin B1 | 2 | Significant, <50 µM nii.ac.jp |
| This compound | 2 | Significant, <50 µM nii.ac.jp |
| Prodelphinidin B4 | 2 | Significant, <50 µM nii.ac.jp |
| Prodelphinidin B3 | 1 | Less potent than those with two pyrogallol moieties at higher concentrations. nii.ac.jp |
| Epigallocatechin gallate (EGCG) | 1 (in epigallocatechin unit) | Significant, <50 µM nii.ac.jp |
Impact of Degree of Oligomerization on Activity Profiles
The degree of polymerization (DP), or the number of monomeric units in a proanthocyanidin (B93508) chain, plays a crucial role in determining the biological activity profile of these compounds. This compound is a dimer, meaning it is composed of two flavan-3-ol units. ontosight.ai
Generally, the bioactivity of proanthocyanidins tends to increase with the degree of oligomerization, up to a certain point. For instance, studies on apple proanthocyanidins have shown that their inhibitory activity against pancreatic lipase increases with a higher DP, with the most significant activity observed for oligomers with a DP greater than 5. annualreviews.org
However, the relationship between DP and specific biological activities is not always linear and can vary depending on the target. For example, while polymeric persimmon proanthocyanidins (mean DP > 3.3) are more effective at inhibiting α-amylase, oligomeric forms (mean DP ~3.3) show better inhibition of α-glucosidase. annualreviews.org
In the context of antiviral activity, prodelphinidins with a low degree of oligomerization (di- to tetramers) have been found to be most effective in inhibiting the entry of SARS-CoV-2 into host cells. frontiersin.org This suggests that for certain activities, smaller oligomers may be more effective, possibly due to better bioavailability or interaction with specific molecular targets. annualreviews.org The mean polymerization level of proanthocyanidins in bilberry tissues was found to vary between 4 and 6. acs.org
Table 3: Effect of Oligomerization on Enzyme Inhibition
| Proanthocyanidin Source | Target Enzyme | Effect of Degree of Polymerization (DP) |
| Apple | Pancreatic Lipase | Increased inhibition with increasing DP (>5 showing greatest activity). annualreviews.org |
| Persimmon | α-Amylase | Polymeric PACs (mean DP > 3.3) more effective than oligomeric PACs. annualreviews.org |
| Persimmon | α-Glucosidase | Oligomeric PACs (mean DP ~3.3) more effective than polymeric PACs. annualreviews.org |
| Pelargonium sidoides (Prodelphinidins) | SARS-CoV-2 Entry | Low oligomerization degree (di- to tetramers) most efficient. frontiersin.org |
Stereochemical Considerations and Functional Group Contributions
Prodelphinidins can exist as different stereoisomers depending on the configuration of the chiral centers in the flavan-3-ol monomers (e.g., gallocatechin vs. epigallocatechin) and the orientation of the bond linking them. nii.ac.jpresearchgate.net For instance, the synthesis of prodelphinidin B1, B2, and B4 involves the Lewis acid-mediated condensation of epigallocatechin and/or gallocatechin units, highlighting the importance of specific stereochemical arrangements. nii.ac.jpresearchgate.net
Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models
Anti-inflammatory Mechanisms
Prodelphinidin B2 and its derivatives have been the subject of various studies to elucidate their mechanisms of action in mitigating inflammatory responses. These investigations, primarily conducted in cell lines and animal models, have pinpointed several key molecular pathways through which these compounds exert their anti-inflammatory effects.
Modulation of Cyclooxygenase (COX-2) Expression and Prostaglandin (B15479496) E2 (PGE2) Release
This compound derivatives, particularly those with galloyl moieties, have demonstrated the ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins. capes.gov.brnih.gov In lipopolysaccharide (LPS)-activated murine macrophage RAW264.7 cells, this compound 3,3'-di-O-gallate (PDGG) was found to inhibit COX-2 expression at both the mRNA and protein levels in a dose-dependent manner. capes.gov.br This inhibition directly leads to a reduction in the release of prostaglandin E2 (PGE2), a potent inflammatory mediator. capes.gov.brnih.gov Studies have shown that the continuous production of PGE2 by COX-2 is critical in sustaining the hyperalgesic response at sites of tissue inflammation. nih.gov The presence of galloyl groups appears to be crucial for this inhibitory activity, as this compound without these additions showed no significant effect on COX-2 expression. nih.gov
Table 1: Effect of this compound Derivatives on COX-2 and PGE2
| Compound | Cell/Animal Model | Key Findings | Reference |
|---|---|---|---|
| This compound 3,3'-di-O-gallate (PDGG) | LPS-activated murine macrophage RAW264 cells | Dose-dependent inhibition of COX-2 mRNA and protein expression; decreased PGE2 release. | capes.gov.br |
| Prodelphinidin B-4 3'-O-gallate (PDG) | LPS-activated murine macrophage RAW264 cells | Dose-dependent inhibition of COX-2 mRNA and protein levels; decreased PGE2 production. | nih.gov |
| This compound (non-galloylated) | LPS-activated RAW264 cells | Failed to display an inhibition activity against COX-2 expression. | nih.gov |
Inhibition of NF-κB Pathway Activation (IκB degradation, p65 nuclear translocation)
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound derivatives have been shown to interfere with this pathway at multiple points. Specifically, PDGG was observed to inhibit the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. capes.gov.br This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes. capes.gov.brnih.gov By blocking the activation of NF-κB, this compound derivatives effectively downregulate the expression of NF-κB target genes, including COX-2 and inducible nitric oxide synthase (iNOS). nih.gov
Suppression of Mitogen-Activated Protein Kinase (MAPK) Cascades (JNK, ERK, p38)
Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. nih.govscienceopen.com Research has shown that PDGG can suppress the activation of JNK, ERK, and p38 MAPKs in LPS-stimulated macrophages. capes.gov.br The activation of these MAPK cascades is crucial for the subsequent activation of transcription factors like NF-κB and activator protein-1 (AP-1), which in turn drive the expression of inflammatory mediators. capes.gov.br Therefore, the suppression of MAPK signaling represents a significant mechanism for the anti-inflammatory effects of this compound derivatives. The JNK pathway, in particular, is strongly activated by various stress-related stimuli. scienceopen.com
Reduction of Reactive Oxygen Species (ROS) and Inflammatory Cytokine Release
This compound and its galloylated forms have been shown to reduce the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. nih.gov In LPS-induced RAW264.7 cells, galloylated catechins demonstrated a concentration-dependent inhibition of inflammatory cytokines such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov This effect is attributed, at least in part, to the antioxidant properties of these compounds. The reduction of ROS can, in turn, modulate inflammatory signaling pathways that are sensitive to the cellular redox state. frontiersin.org
Antiproliferative and Antitumor Mechanisms (in Cell Lines and Animal Models)
In addition to its anti-inflammatory properties, this compound and its derivatives have demonstrated significant antiproliferative and antitumor activities in various cancer cell lines and animal models.
Research has shown that prodelphinidin B-2 3'-O-gallate, isolated from green tea leaf, can inhibit the proliferation of human non-small cell lung cancer A549 cells without showing toxic effects on normal WI-38 cells. nih.gov This compound was found to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in A549 cells. nih.gov The apoptotic effect is believed to be mediated through the enhancement of Fas/APO-1 and its ligands. nih.gov
Furthermore, prodelphinidin B-2,3,3''-O-gallate has exhibited potent antitumor activity against triple-negative breast cancer (TNBC) cells. nih.govresearchgate.net It was found to inhibit cell proliferation, clone formation, and induce cell cycle arrest and apoptosis in MDA-MB453 cells. nih.gov Mechanistically, this compound was shown to directly bind to Notch1, a key signaling protein involved in cell fate and proliferation, and inhibit the Notch1 signaling pathway. nih.govresearchgate.net In vivo studies using animal models confirmed that treatment with this compound significantly reduced tumor growth. researchgate.net
Synthetically produced prodelphinidin B1, B2, and B4 have also shown significant antitumor effects against human PC-3 prostate cancer cell lines. researchgate.netresearchgate.net These compounds were suggested to exert their effects through cell cycle arrest and activation of caspase-3. researchgate.netresearchgate.net
Table 2: Antiproliferative and Antitumor Effects of this compound and its Derivatives
| Compound | Cell/Animal Model | Key Findings | Reference |
|---|---|---|---|
| Prodelphinidin B-2 3'-O-gallate | Human non-small cell lung cancer A549 cells | Inhibited proliferation, induced G0/G1 cell cycle arrest, and promoted apoptosis via the Fas-mediated pathway. | nih.gov |
| Prodelphinidin B-2,3,3''-O-gallate | Triple-negative breast cancer (TNBC) cells (MDA-MB-231, MDA-MB-453, MDA-MB-468) and animal models | Inhibited proliferation, clone formation, induced cell cycle arrest and apoptosis. Inhibited the Notch1 signaling pathway. Reduced tumor growth in vivo. | nih.govresearchgate.net |
| Synthetic Prodelphinidin B1, B2, B4 | Human PC-3 prostate cancer cell lines | Showed significant antitumor effects. | researchgate.netresearchgate.net |
Cell Cycle Arrest Induction (e.g., G0/G1 phase)
This compound and its related compounds have demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint. This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth.
A gallate derivative of this compound, specifically Prodelphinidin B-2 3'-O-gallate, was found to block the progression of the cell cycle in human non-small cell lung cancer A549 cells at the G0/G1 phase. nih.gov This arrest is attributed to the p53-independent induction of p21/WAF1. nih.gov Similarly, Prodelphinidin B-2 3,3'-di-O-gallate, isolated from the bark of Myrica rubra, also inhibited the proliferation of A549 cells by inducing G0/G1 phase cell cycle arrest, which was associated with an increased expression of p21/WAF1. nih.gov
Studies on human prostate cancer cells (DU 145) have also shown that this compound can cause cell cycle inhibition at the G0/G1 checkpoint. uniroma1.it Research indicated that at a concentration of 10 µM, this compound increased the population of cells in the G1 phase from 34.7% to 42.3%. uniroma1.it When the concentration was increased to 20 µM, the number of cells in the G1 phase rose to 60.9%. uniroma1.it This suggests a dose-dependent effect on cell cycle arrest. The antitumor activity of Prodelphinidins B1, B2, and B4 against PC-3 prostate cancer cells is also thought to be partly due to cell cycle arrest at the G1/G0 phase. longdom.org
Table 1: Effect of this compound and its Derivatives on Cell Cycle Arrest in Cancer Cell Lines
| Compound | Cell Line | Effect | Associated Findings |
|---|---|---|---|
| Prodelphinidin B-2 3'-O-gallate | A549 (Human non-small cell lung cancer) | G0/G1 phase arrest | p53-independent induction of p21/WAF1 |
| Prodelphinidin B-2 3,3'-di-O-gallate | A549 (Human non-small cell lung cancer) | G0/G1 phase arrest | Increased expression of p21/WAF1 |
| This compound | DU 145 (Human prostate cancer) | G0/G1 phase arrest | Dose-dependent increase in G1 population |
| Prodelphinidin B1, B2, B4 | PC-3 (Human prostate cancer) | G1/G0 phase arrest | Contributes to antitumor activity |
Apoptosis Induction in Cancer Cell Lines
In addition to halting cell cycle progression, this compound and its derivatives can induce programmed cell death, or apoptosis, in various cancer cell lines.
Prodelphinidin B-2 3'-O-gallate was shown to effectively induce apoptosis in A549 lung cancer cells. nih.gov The mechanism for this apoptotic effect is linked to an enhancement of Fas/APO-1 and its two ligands, membrane-bound Fas ligand (mFasL) and soluble Fas ligand (sFasL). nih.gov Likewise, Prodelphinidin B-2 3,3'-di-O-gallate also triggers apoptosis in A549 cells, with the Fas/Fas ligand apoptotic system being a key contributor to this activity. nih.gov
In studies involving human prostate cancer cells, Prodelphinidins B1, B2, and B4 demonstrated significant cytotoxic activity, which is associated with the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. longdom.org The induction of apoptosis by prodelphinidins has also been observed in other cancer cell lines, such as those of the urinary bladder. phcog.com
Table 2: Apoptosis Induction by this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Apoptotic Mechanism |
|---|---|---|
| Prodelphinidin B-2 3'-O-gallate | A549 (Human non-small cell lung cancer) | Enhancement of Fas/APO-1 and its ligands (mFasL, sFasL) |
| Prodelphinidin B-2 3,3'-di-O-gallate | A549 (Human non-small cell lung cancer) | Involvement of the Fas/Fas ligand apoptotic system |
| Prodelphinidin B1, B2, B4 | PC-3 (Human prostate cancer) | Activation of caspase-3 |
Inhibition of Specific Gene Expression (e.g., FABP5)
Prodelphinidins have been found to modulate the expression of specific genes involved in cancer cell proliferation and metastasis. A notable example is the inhibition of fatty acid-binding protein 5 (FABP5).
FABP5 is implicated in promoting cell proliferation and metastasis in prostate cancer. researchgate.net An epigallocatechin-containing compound, which shares structural similarities with prodelphinidins, was shown to suppress the gene expression of FABP5 in PC-3 prostate cancer cells. researchgate.net FABP5 is known to be overexpressed in several cancers and its expression correlates with poorer patient outcomes. wjgnet.com By inhibiting the expression of this gene, prodelphinidins may interfere with the transport of fatty acids, which are crucial for providing energy and building materials for rapidly growing tumor cells. nih.gov Silencing the FABP5 gene has been shown to inhibit cancer cell proliferation and invasion while promoting apoptosis. nih.gov
Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt)
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. mdpi.comnih.gov Dysregulation of this pathway is a common feature in many cancers. jmb.or.kr
Research indicates that some natural compounds can exert their anticancer effects by modulating the PI3K/Akt pathway. jmb.or.kr While direct studies on this compound's effect on this pathway are limited, the broader class of proanthocyanidins (B150500) has been shown to influence intracellular signaling. tdx.cat The inhibition of the PI3K/Akt pathway is a known mechanism for inducing apoptosis and suppressing tumor growth. jmb.or.kr For instance, inhibiting this pathway can lead to the downregulation of anti-apoptotic proteins and prevent the phosphorylation of downstream targets that promote cell survival. mdpi.comjmb.or.kr
Enzyme Inhibition (e.g., Fatty Acid Synthesis)
This compound and related compounds can directly inhibit the activity of key enzymes involved in metabolic pathways that are crucial for cancer cell survival. One such target is fatty acid synthase (FASN), the enzyme responsible for the de novo synthesis of fatty acids. genecards.org
FASN is overexpressed in many types of cancer cells and is associated with malignancy. genecards.orgnih.gov Inhibition of FASN can lead to an accumulation of malonyl-CoA and a decrease in the production of palmitate, a key fatty acid. plos.org This disruption in fatty acid metabolism can induce apoptosis and impair cell proliferation. plos.org The inhibition of FASN has been shown to reduce levels of phosphocholine, a precursor for phosphatidylcholine, which is a major component of cell membranes. nih.gov This suggests that by inhibiting enzymes like FASN, prodelphinidins can disrupt multiple aspects of cancer cell metabolism and structure.
Antiviral Mechanisms (In Vitro Models)
Interference with Viral Attachment and Entry
In addition to their anticancer properties, prodelphinidins have demonstrated antiviral activity, particularly by interfering with the initial stages of viral infection.
Prodelphinidin B-2 3'-O-gallate and Prodelphinidin B-2 3,3'-di-O-gallate have been shown to be effective against herpes simplex virus type 2 (HSV-2) in vitro. nih.govnih.gov Mechanistic studies revealed that these compounds inhibit the virus from attaching to and penetrating host Vero cells. nih.govnih.gov This action is crucial as it prevents the virus from initiating its replication cycle within the host cell. frontiersin.org The ability of proanthocyanidins to interfere with viral attachment is often attributed to their propensity to interact with and bind to viral surface proteins or glycoproteins, which are essential for the virus to recognize and enter host cells. researchgate.netmdpi.com This mechanism has been observed for various proanthocyanidins against a range of both enveloped and non-enveloped viruses. researchgate.netmdpi.com
Table 3: Antiviral Activity of this compound Derivatives
| Compound | Virus | Host Cell | Mechanism of Action |
|---|---|---|---|
| Prodelphinidin B-2 3'-O-gallate | Herpes Simplex Virus Type 2 (HSV-2) | Vero cells | Inhibition of viral attachment and penetration |
| Prodelphinidin B-2 3,3'-di-O-gallate | Herpes Simplex Virus Type 2 (HSV-2) | Vero cells | Inhibition of viral attachment and penetration |
Inhibition of Viral Replication Stages
This compound and its derivatives have been investigated for their potential to interfere with various stages of viral replication in vitro. Mechanistic studies on a galloylated form of this compound, specifically prodelphinidin B-2 3,3'-di-O-gallate (PB233'OG), have demonstrated its ability to inhibit the replication of herpes simplex virus type 2 (HSV-2). Research indicates that PB233'OG affects the late stage(s) of the HSV-2 infection cycle. nih.gov This suggests that the compound may interfere with processes such as viral genome replication, protein synthesis, or the assembly and release of new viral particles.
The inhibitory concentration (IC50) of PB233'OG against HSV-2 was found to be 5.3 ± 0.1 μM in an XTT assay and 0.4 ± 0.04 μM in a plaque reduction assay, highlighting its potent antiviral activity in vitro. nih.gov It was also noted that the IC50 value increased with a higher multiplicity of infection (MOI). nih.gov This indicates that the efficacy of the compound is dependent on the initial amount of virus present.
While direct studies on this compound are limited, research on related proanthocyanidins, such as proanthocyanidin (B93508) A2 (PA2), provides further insights. Time-of-addition experiments with PA2 against canine distemper virus (CDV) revealed that it could inhibit viral RNA synthesis, suggesting a mechanism that targets the viral replicative complex. researchgate.net This action at different post-infection times points towards multiple mechanisms, including the inhibition of the viral replicative machinery. researchgate.net Such findings on related compounds suggest potential avenues for the investigation of this compound's specific effects on viral replication processes.
Interaction with Viral Surface Components (e.g., glycoproteins)
A significant mechanism of the antiviral activity of this compound derivatives involves their interaction with viral surface components, particularly glycoproteins that are essential for the initial stages of infection. Studies on prodelphinidin B-2 3,3'-di-O-gallate (PB233'OG) have shown that it effectively inhibits the attachment of herpes simplex virus type 2 (HSV-2) to host cells. nih.gov Furthermore, PB233'OG was found to interfere with the penetration of HSV-2 into the host cell. nih.gov This direct interaction with the virion can reduce its infectivity, especially at high concentrations of the compound. nih.gov
This mode of action is not unique to prodelphinidin derivatives but is a recognized characteristic of proanthocyanidins in general. These compounds have a propensity to interact with virion surface proteins, which can be either capsid proteins or envelope glycoproteins. nih.gov This interaction can prevent the virus from attaching to and entering host cells, which are critical first steps in the viral replication cycle. nih.gov For enveloped viruses like HSV, this interaction may involve viral glycoproteins such as gB and gD, which are crucial for attachment and entry. nih.gov
Research on other proanthocyanidins has shown similar mechanisms. For example, polyphenolic compounds have been observed to directly interact with viral particles, leading to the oligomerization of envelope proteins, such as the essential viral glycoprotein (B1211001) D (gD) of HSV-1. researchgate.net This action effectively blocks viral entry into cells. researchgate.net
Other Biological Activities and Mechanistic Insights (In Vitro and Non-Human In Vivo Models)
Acetylcholinesterase Inhibition
This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.compeerj.com The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. peerj.com
In a study investigating various compounds, procyanidin (B600670) B2, a structurally related compound, was identified among those with potential anticholinesterase activity. mdpi.com While specific IC50 values for this compound are not detailed in the provided context, the general class of procyanidins has been noted for this biological effect. The mechanism of AChE inhibition typically involves the binding of the inhibitor to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. peerj.com
Modulation of Cholesterol Metabolism
This compound and other dimeric procyanidins have been shown to play a role in the modulation of cholesterol metabolism. mdpi.com In vitro studies have demonstrated that apple condensed tannins, for which procyanidin B2 is a representative compound, can directly interact with and bind to cholesterol. researchgate.net This interaction is a spontaneous process and the binding capacity increases with higher concentrations of the tannins. researchgate.net
The proposed mechanism involves a static quenching of the fluorescence of the condensed tannins by cholesterol, indicating a direct binding event. researchgate.net This direct binding may contribute to a hypocholesterolemic effect by reducing the intestinal absorption of cholesterol.
Furthermore, oligomeric and dimeric procyanidins have been observed to bind to plasmatic high-density lipoproteins (HDLs). mdpi.com This interaction is suggested to have a favorable impact on the reverse transport of cholesterol, a key process in cholesterol homeostasis. mdpi.com In vivo studies in mice fed a high-calorie diet showed that an argan pulp extract containing procyanidin B2, among other polyphenols, significantly restored plasma lipid levels, decreased total cholesterol in the liver, and increased it in the bile and feces, suggesting an enhancement of cholesterol excretion. nih.gov
Challenges and Future Directions in Prodelphinidin B2 Research
Advancements in Isolation and Purification for Standardized Research
The structural complexity and reactivity of proanthocyanidins (B150500), including prodelphinidin B2, make their isolation and purification a formidable task. scispace.commdpi.com Traditional methods often rely on solid-liquid or liquid-liquid extraction using organic solvents like acetone (B3395972) and methanol, followed by chromatographic techniques. researchgate.netnih.gov However, these methods can lack specificity and may not be suitable for obtaining the high-purity compounds required for unambiguous structure-activity relationship studies. researchgate.net
A significant challenge lies in separating this compound from a complex mixture of other proanthocyanidins with varying degrees of polymerization and different monomeric units. scispace.com The isolation of proanthocyanidins with high degrees of polymerization is particularly difficult. nih.gov The lack of commercially available, well-characterized standards for this compound further complicates quantification and comparative studies. nih.govscienceopen.com
Future research must focus on developing more advanced and efficient isolation and purification techniques. Innovations in preparative chromatography and the use of novel resins show promise. researchgate.netresearchgate.net The development of standardized protocols for extraction and purification is crucial to ensure the reproducibility and comparability of research findings across different laboratories. mdpi.com
Development of More Sensitive and Specific Analytical Methods
Accurate detection and quantification of this compound are essential for understanding its distribution, metabolism, and biological activity. While high-performance liquid chromatography (HPLC) is a common method for analyzing proanthocyanidins, its effectiveness is often limited by the lack of specific standards. nih.govscienceopen.com
Spectrophotometric assays, such as the vanillin (B372448) and 4-dimethylaminocinnamaldehyde (B146742) (DMAC) methods, are frequently used to estimate total proanthocyanidin (B93508) content. scienceopen.combibliotekanauki.pl However, these methods can be non-specific, reacting with other phenolic compounds and leading to potential overestimation. nih.gov The DMAC assay, while considered more accurate for total proanthocyanidin estimation, still faces challenges related to reaction conditions and potential interferences. nih.govresearchgate.net
The future of this compound analysis lies in the advancement of more sophisticated and sensitive techniques. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers improved separation and detection capabilities. researchgate.net The development of specific antibodies for use in immunoassays could also provide a highly sensitive and specific method for quantifying this compound in complex biological samples.
| Analytical Technique | Advantages | Disadvantages | Future Directions |
| HPLC | Widely available, good for quantification of known compounds. nih.govscienceopen.com | Lack of specific standards for all proanthocyanidins hinders accurate quantification. nih.govscienceopen.com | Development of more specific columns and detection methods. |
| Spectrophotometric Assays (e.g., Vanillin, DMAC) | Simple, rapid, and inexpensive for estimating total proanthocyanidin content. scienceopen.combibliotekanauki.pl | Non-specific, prone to interference from other compounds. nih.gov | Further optimization of reaction conditions and development of more specific reagents. |
| UHPLC-MS/MS | High sensitivity, specificity, and ability to analyze complex mixtures. researchgate.net | High cost of instrumentation, requires specialized expertise. | Broader application for routine analysis and metabolomic studies. |
| Immunoassays | Potentially very high specificity and sensitivity. | Requires the development of specific antibodies, which can be challenging. | Production of monoclonal antibodies specific to this compound. |
Elucidation of Complex Oligomeric and Polymeric Structures
Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), particularly MALDI-TOF MS, have been instrumental in providing structural information. nih.govingentaconnect.com However, even with these advanced methods, elucidating the complete structure of large, heterogeneous proanthocyanidin polymers remains a difficult task. oup.com The analysis becomes even more complex after chemical modifications like oxidation. acs.org
Future research will require a multi-pronged approach, combining advanced analytical techniques with chemical degradation methods like thiolysis to break down the polymers into smaller, more easily identifiable fragments. researchgate.netnih.gov Computational modeling can also play a crucial role in predicting and understanding the three-dimensional structures of these complex molecules.
Further Characterization of Biosynthetic Pathways and Enzymes
The biosynthesis of prodelphinidins involves a complex series of enzymatic reactions within the broader flavonoid pathway. ontosight.ai While key enzymes like leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) have been identified, the precise mechanisms and regulation of this compound synthesis are not fully understood. nih.govresearchgate.net
A key area of investigation is understanding how the plant controls the specific incorporation of gallocatechin and epigallocatechin units to form this compound. acs.org The competition between different branches of the flavonoid pathway, such as the one leading to anthocyanins, adds another layer of complexity. researchgate.net There is also ongoing debate about whether the final polymerization steps are enzymatically controlled or occur through non-enzymatic condensation. mdpi.comnih.gov
Future research should focus on the detailed characterization of the enzymes involved in the prodelphinidin-specific pathway. nih.gov This includes studying their substrate specificity, kinetic properties, and regulation. acs.org Genetic and metabolic engineering approaches could be used to manipulate the pathway and gain a deeper understanding of its control points. oup.com The role of subcellular compartmentalization in separating the synthesis of starter and extension units also warrants further investigation. oup.comnih.gov
Comprehensive Elucidation of Molecular Targets and Intracellular Signaling Cascades
While this compound and related compounds have been shown to possess a range of biological activities, the precise molecular targets and the intracellular signaling pathways they modulate are not fully elucidated. nih.govfrontiersin.org Understanding these mechanisms is crucial for translating in vitro findings into potential therapeutic applications.
Studies have suggested that proanthocyanidins can influence various signaling pathways, including those involving MAP kinases and NF-κB, which are important in inflammation. nih.gov For example, this compound 3,3'-di-O-gallate has been shown to inhibit MAPK-related signaling pathways. frontiersin.org Research has also pointed to the induction of cell cycle arrest and activation of caspases in the context of anti-tumor activity. researchgate.netlongdom.org
Future research needs to employ a systems biology approach to identify the direct molecular targets of this compound. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies can be utilized. Furthermore, detailed studies of downstream signaling events using transcriptomics, proteomics, and phosphoproteomics will be essential to map the intricate network of interactions initiated by this compound.
Standardization of Experimental Models and Data Interpretation
The use of poorly characterized or crude extracts containing a mixture of proanthocyanidins in many studies further complicates the interpretation of results, as the observed effects cannot be attributed to a single compound. scispace.comnih.gov Moreover, the bioavailability and metabolism of this compound can vary significantly depending on the model system used, whether it be cell culture or animal models.
To address these challenges, the research community needs to move towards the use of highly purified and well-characterized this compound in their studies. There is a critical need for the development and adoption of standardized protocols for in vitro and in vivo experiments. This includes defining appropriate cell lines, animal models, and endpoints for specific biological activities. Establishing clear guidelines for data reporting and interpretation will also be essential to improve the reproducibility and reliability of research in this field.
Q & A
Q. What are the standard methodologies for isolating Prodelphinidin B2 from plant sources, and how can purity be validated?
- Methodological Answer : this compound is typically extracted using solvent-based methods (e.g., aqueous acetone or ethanol) followed by chromatographic separation (e.g., HPLC or column chromatography). Purity validation requires spectroscopic techniques (NMR, UV-Vis) and mass spectrometry (LC-MS/MS) to confirm structural integrity. Reproducibility hinges on documenting solvent ratios, temperature, and column parameters .
- Table: Common Extraction and Validation Techniques
| Method | Protocol | Validation Technique | Key Parameters |
|---|---|---|---|
| Solvent Extraction | 70% acetone, 40°C, 2h | LC-MS/MS | Solvent polarity, time, temperature |
| Column Chromatography | Sephadex LH-20, ethanol gradient | NMR | Flow rate, eluent composition |
Q. How can researchers assess the antioxidant activity of this compound using in vitro assays?
- Methodological Answer : The FRAP (Ferric Reducing Antioxidant Power) assay is widely used to quantify reducing capacity via absorbance at 593 nm, with calibration against FeSO₄ standards . Complementary assays like DPPH and ORAC should be employed to evaluate radical scavenging and chain-breaking activity. Triplicate measurements and inclusion of positive controls (e.g., Trolox) are critical for reproducibility .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s anti-inflammatory mechanisms in cellular models?
- Methodological Answer : Use LPS-induced inflammation in macrophages (e.g., RAW 264.7 cells) to assess cytokine suppression (IL-6, TNF-α) via ELISA. Include dose-response curves (e.g., 1–100 µM) and pathway inhibitors (e.g., NF-κB inhibitors) to isolate mechanisms. Controls must account for cytotoxicity (MTT assay) and solvent effects (e.g., DMSO <0.1%) .
Q. How can contradictory findings on this compound’s bioavailability be resolved methodologically?
- Methodological Answer : Discrepancies often arise from variations in absorption models (e.g., Caco-2 monolayers vs. in vivo gut perfusion). Standardize protocols by:
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Non-linear regression (e.g., log-dose vs. response) with software like GraphPad Prism is ideal for EC₅₀/IC₅₀ calculations. For multi-group comparisons (e.g., treatment vs. control), ANOVA with post-hoc Tukey tests minimizes Type I errors. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes to detect biologically relevant effects .
Addressing Research Gaps and Contradictions
Q. What strategies can reconcile inconsistent data on this compound’s synergistic interactions with other polyphenols?
- Methodological Answer : Employ isobolographic analysis to distinguish additive vs. synergistic effects. For example, combine this compound with EGCG at fixed ratios and compare observed vs. expected inhibition of oxidative markers. Use factorial experimental designs to control for confounding variables (e.g., pH, oxidation state) .
Q. How should researchers design studies to evaluate this compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric/intestinal phases using in vitro digestion models (e.g., INFOGEST protocol). Monitor degradation via HPLC at timed intervals (0–24h) and quantify metabolites (e.g., gallic acid derivatives). Temperature (37°C), pH (1.5–7.0), and enzyme activity (pepsin, pancreatin) must be rigorously controlled .
Tables for Methodological Reference
Q. Table 1: Comparison of Antioxidant Assays for this compound
| Assay | Principle | Relevance to this compound | Limitations |
|---|---|---|---|
| FRAP | Measures Fe³⁺→Fe²⁺ reduction | High sensitivity for proanthocyanidins | Does not detect non-reducing antioxidants |
| DPPH | Radical scavenging (517 nm) | Useful for screening activity | Solvent interference in polar extracts |
| ORAC | Peroxyl radical quenching | Reflects chain-breaking capacity | Labor-intensive; requires fluorescein |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
